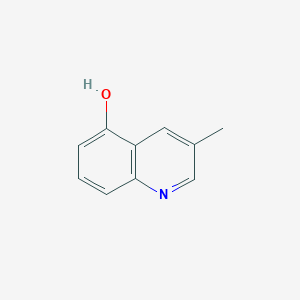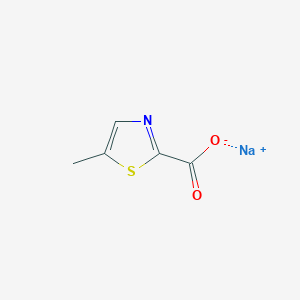
Sodium 5-methylthiazole-2-carboxylate
Vue d'ensemble
Description
Sodium 5-methylthiazole-2-carboxylate is a chemical compound with the molecular formula C5H4NNaO2S . It is used in the synthesis of various specialty chemicals .
Synthesis Analysis
The synthesis of Sodium 5-methylthiazole-2-carboxylate or related compounds often involves condensation reactions . For instance, a group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues was produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Molecular Structure Analysis
The molecular structure of Sodium 5-methylthiazole-2-carboxylate consists of a thiazole ring, which is a type of heterocycle that contains sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving the ring aromatic properties .Chemical Reactions Analysis
Thiazole compounds, including Sodium 5-methylthiazole-2-carboxylate, have many reactive positions where various types of reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Physical And Chemical Properties Analysis
Sodium 5-methylthiazole-2-carboxylate has a molecular weight of 165.145 Da . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
-
Pharmaceutical Research
- Summary of Application : Thiazole, a moiety in Sodium 5-methylthiazole-2-carboxylate, has been an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
- Methods of Application : These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
- Results or Outcomes : This drug candidate is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
-
Anti-Inflammatory Agents
- Summary of Application : A series of previously synthesized 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one were evaluated for their anti-inflammatory activity .
- Methods of Application : The predictive compounds were found to demonstrate moderate to good anti-inflammatory activity .
- Results or Outcomes : The most active compounds were selected to investigate their possible mechanism of action. COX and LOX activity were determined and found that the title compounds were active only to COX-1 enzymes with an inhibitory effect superior to the reference drug naproxen .
-
Fungicidal Activities
- Summary of Application : In an attempt to find leading thiazole carboxanilides exhibiting fungicidal activities, a new series of 2-sulfursubstituted thiazole carboxanilides was designed and synthesized .
- Methods of Application : The synthesis was done via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .
- Results or Outcomes : The details of the results or outcomes obtained were not provided in the source .
-
SIRT1 Activator
- Summary of Application : The thiazole ring, a moiety in Sodium 5-methylthiazole-2-carboxylate, has been an important heterocycle in the world of chemistry . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
- Methods of Application : These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
- Results or Outcomes : This drug candidate is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
-
Xanthine Oxidase Inhibitors
- Summary of Application : A series of 22 compounds of thiazole-5-carboxylic acid derivatives was rationally designed and synthesized .
- Methods of Application : All the compounds were characterized by using 1H and 13C NMR and tested against xanthine oxidase enzyme by spectrophotometric assay .
- Results or Outcomes : Majority of the compounds were found active against the enzyme amongst which GK-20 with an IC50 value of 0.45µM was found to be most potent .
-
Phosphodiesterase Type 5 (PDE5) Regulators and COX-1/COX-2 Inhibitors
- Summary of Application : A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
- Methods of Application : The screening of the synthesized compounds for PDE5 activity was carried out using sildenafil as a reference drug .
- Results or Outcomes : The details of the results or outcomes obtained were not provided in the source .
- Antimicrobial, Antimalarial, and Antitubercular Activities
- Summary of Application : New imidazo [2,1-b]thiazole derivatives were synthesized .
- Methods of Application : The compounds were tested for their antimicrobial, antimalarial, and antitubercular activities .
- Results or Outcomes : The details of the results or outcomes obtained were not provided in the source .
Safety And Hazards
While specific safety and hazard information for Sodium 5-methylthiazole-2-carboxylate was not found, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Thiazole compounds, including Sodium 5-methylthiazole-2-carboxylate, have been an important focus in the world of chemistry for many decades . They have potential applications in the development of various drugs and biologically active agents . Future research may focus on further exploring these applications and developing new synthesis methods.
Propriétés
IUPAC Name |
sodium;5-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKXLNYVOQXJJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677260 | |
| Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-methylthiazole-2-carboxylate | |
CAS RN |
1107062-31-6 | |
| Record name | Sodium 5-methyl-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



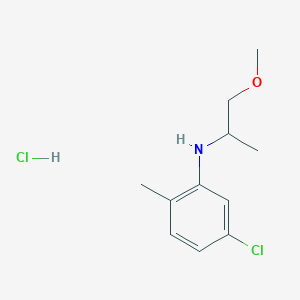
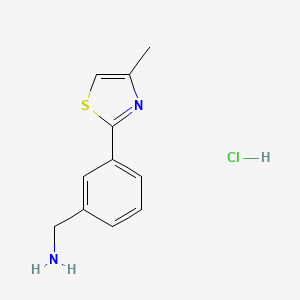
![N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1532088.png)
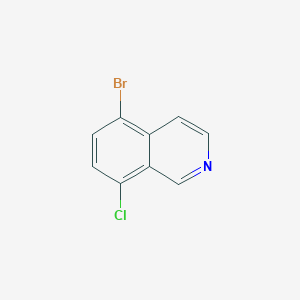
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)

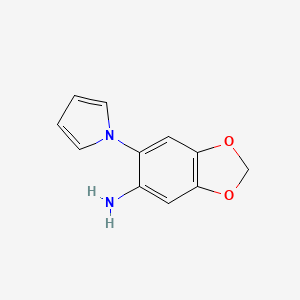
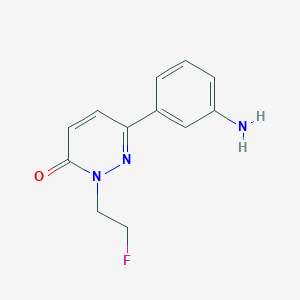
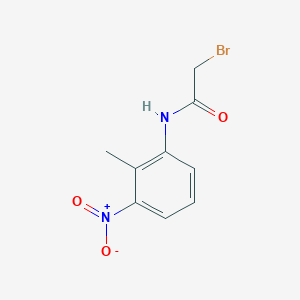
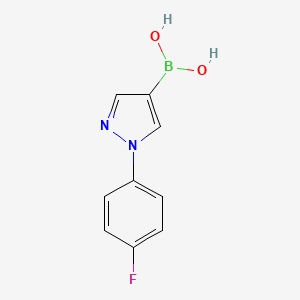
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)
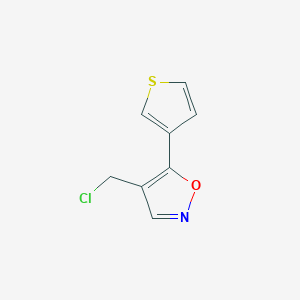
![4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532105.png)
